2-(4-Methylbenzoyl)-5-methylpyridine
Overview
Description
This usually includes the IUPAC name, other names or synonyms, and the class of compounds it belongs to.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves the study of the chemical reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Supramolecular Chemistry and Molecular Recognition
- The compound exhibits characteristics pertinent to supramolecular chemistry and molecular recognition. For example, 2-amino-4-methylpyridinium 4-methylbenzoate dihydrate forms 1D-3D frameworks due to various non-covalent interactions, emphasizing the role of hydrogen bonding and other non-covalent interactions in crystal packing and molecular assembly (Khalib, Thanigaimani, Arshad, Razak, 2014).
Structural Chemistry
- Compounds involving 2-amino-4-methylpyridine demonstrate intricate hydrogen bonding and non-covalent interactions, contributing to the study of molecular salts and their structural intricacies. This is evidenced by the study of molecular salts formed with acids like 3-methylbenzoate and 4-methylbenzoate, revealing the significance of hydrogen bonds and other non-covalent associations in their crystal structures (Thanigaimani, Khalib, Arshad, Razak, Sivajeyanthi, 2015).
Organic Synthesis and Functional Materials
- Derivatives of the compound, such as 2-amino-4-methylpyridinium 2-nitrobenzoate, are studied for their crystal structures and molecular associations, offering insights into the design and development of organic materials with specific properties (Muralidharan, Elavarasu, Srinivasan, Gopalakrishnan, Velmurugan, 2013).
Molecular Docking and Pharmacological Applications
- Studies involving compounds like 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, a phthalide derivative, delve into their molecular structure, antioxidant activity, DNA binding, and molecular docking properties. This not only highlights the structural aspects but also the potential pharmacological applications (Yılmaz, Odabaşoğlu, Şenel, Adımcılar, Erdogan, Özdemir, Gölcü, Odabaşoǧlu, 2020).
Catalysis and Chemical Reactions
- The compound and its derivatives are involved in studies related to catalysis and chemical reactions, such as the investigation of the mutual influence of hydrodesulfurization of dibenzothiophene and hydrodenitrogenation of 2-methylpyridine. This highlights its role in understanding reaction mechanisms and catalytic processes (Egorova, Prins, 2004).
Coordination Chemistry
- The compound's derivatives are also utilized in coordination chemistry, offering insights into the synthesis and structure elucidation of complexes, further contributing to the understanding of metal-ligand interactions and the design of coordination compounds (Pedireddi, Varughese, 2004).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, and safety measures.
Future Directions
This involves the potential applications of the compound, areas for further research, and its implications in various fields.
For a specific compound, these details can be found in scientific literature, databases like PubChem or ChemSpider, and safety data sheets. Please consult a qualified professional or refer to the appropriate resources for detailed information.
properties
IUPAC Name |
(4-methylphenyl)-(5-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-6-12(7-4-10)14(16)13-8-5-11(2)9-15-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEDICIWPZWNIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241059 | |
Record name | (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzoyl)-5-methylpyridine | |
CAS RN |
1187166-34-2 | |
Record name | (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylphenyl)(5-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-(4-methylbenzoyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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